molecular formula C10H7Cl2NO3S2 B3037487 4-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenesulfonyl Chloride CAS No. 478067-32-2

4-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenesulfonyl Chloride

Cat. No.: B3037487
CAS No.: 478067-32-2
M. Wt: 324.2 g/mol
InChI Key: OIZXQBONLHTKDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenesulfonyl Chloride is a chemical compound that features a thiazole ring, a benzenesulfonyl group, and a chloride substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenesulfonyl Chloride typically involves the reaction of 2-chloro-1,3-thiazole with benzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium carbonate or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenesulfonyl Chloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydroxide or potassium hydroxide for substitution reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfoxides or sulfones .

Scientific Research Applications

4-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenesulfonyl Chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenesulfonyl Chloride involves its ability to interact with various molecular targets. The thiazole ring can participate in π-π interactions with aromatic residues in proteins, while the sulfonyl chloride group can form covalent bonds with nucleophilic sites in biomolecules . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Properties

IUPAC Name

4-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NO3S2/c11-10-13-5-8(17-10)6-16-7-1-3-9(4-2-7)18(12,14)15/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIZXQBONLHTKDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC2=CN=C(S2)Cl)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenesulfonyl Chloride
Reactant of Route 2
4-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenesulfonyl Chloride
Reactant of Route 3
Reactant of Route 3
4-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenesulfonyl Chloride
Reactant of Route 4
Reactant of Route 4
4-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenesulfonyl Chloride
Reactant of Route 5
Reactant of Route 5
4-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenesulfonyl Chloride
Reactant of Route 6
4-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenesulfonyl Chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.